molecular formula C20H20N2O8S2 B1224461 2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester

2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester

Cat. No. B1224461
M. Wt: 480.5 g/mol
InChI Key: ROCDSTISGVINIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester is an organic heterobicyclic compound, an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.

Scientific Research Applications

Novel Methods for Preparation

Santilli et al. (1971) described a new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, which includes the compound . This method involved the direct formation of various derivatives from specific pyrimidine-carbonitriles and ethyl mercaptoacetate in refluxing ethanol with sodium carbonate (Santilli, Kim, & Wanser, 1971).

Quantum Chemical Studies

Mamarakhmonov et al. (2016) conducted quantum chemical calculations on derivatives of thieno[2,3-d]pyrimidine, including ethyl esters, to understand their electronic structures and the factors governing their reactions with nitrating agents (Mamarakhmonov, Belen’kii, Chuvylkin, & Asqarov, 2016).

Synthesis and Reactions

Kappe and Roschger (1989) explored various reactions of thieno[2,3-d]pyrimidine derivatives, including the synthesis of new compounds through different reaction pathways (Kappe & Roschger, 1989).

Antimicrobial Activity

Vlasov, Chernykh, and Osolodchenko (2015) developed a method for synthesizing derivatives of thieno[2,3-d]pyrimidine, including ethyl esters, and studied their antimicrobial properties (Vlasov, Chernykh, & Osolodchenko, 2015).

Structural and Conformational Analysis

Nagarajaiah and Begum (2014) synthesized derivatives of thiazolopyrimidine, structurally similar to the compound , and analyzed their conformational features to understand how different substituents affect molecular interactions (Nagarajaiah & Begum, 2014).

properties

Molecular Formula

C20H20N2O8S2

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl 2-[[2-[(5-methoxycarbonylfuran-2-yl)methoxy]-2-oxoethyl]sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H20N2O8S2/c1-4-28-20(26)16-10(2)15-17(24)21-13(22-18(15)32-16)8-31-9-14(23)29-7-11-5-6-12(30-11)19(25)27-3/h5-6H,4,7-9H2,1-3H3,(H,21,22,24)

InChI Key

ROCDSTISGVINIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CSCC(=O)OCC3=CC=C(O3)C(=O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
Reactant of Route 5
2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester

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